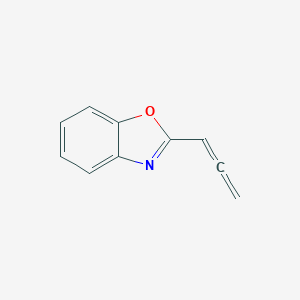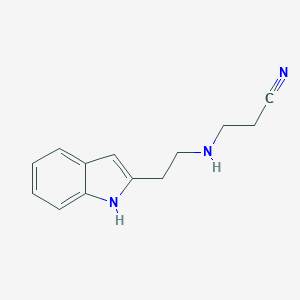
N-Cyanoethyltryptamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Cyanoethyltryptamine (NCET) is a chemical compound belonging to the tryptamine family. It is a psychoactive substance that has been the subject of scientific research due to its potential therapeutic applications. NCET is a derivative of tryptamine, which is a naturally occurring compound found in many plants and animals. It is synthesized by the addition of a cyanoethyl group to the indole ring of tryptamine.
Mécanisme D'action
N-Cyanoethyltryptamine acts on the serotonin receptors in the brain, specifically the 5-HT2A receptor. It binds to this receptor and activates it, leading to an increase in serotonin levels in the brain. This increase in serotonin levels is believed to be responsible for the antidepressant and anxiolytic effects of N-Cyanoethyltryptamine.
Effets Biochimiques Et Physiologiques
N-Cyanoethyltryptamine has been shown to increase levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. This increase in BDNF levels is believed to be responsible for the neuroprotective effects of N-Cyanoethyltryptamine. N-Cyanoethyltryptamine has also been shown to increase levels of the antioxidant glutathione, which protects cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
N-Cyanoethyltryptamine has several advantages for use in lab experiments. It is relatively easy to synthesize, and its effects on the brain can be easily measured. However, N-Cyanoethyltryptamine is a psychoactive substance, and its use in lab experiments requires careful consideration of ethical and safety issues.
Orientations Futures
There are several potential future directions for research on N-Cyanoethyltryptamine. One area of interest is its potential use as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. N-Cyanoethyltryptamine's neuroprotective effects make it a promising candidate for further study in this area. Another potential future direction is the development of new derivatives of N-Cyanoethyltryptamine with improved therapeutic properties.
In conclusion, N-Cyanoethyltryptamine is a psychoactive substance that has been the subject of scientific research for its potential therapeutic applications. Its synthesis method is relatively simple, and it has been shown to have antidepressant, anxiolytic, and neuroprotective effects. Further research is needed to explore its potential use as a treatment for neurodegenerative diseases and to develop new derivatives with improved therapeutic properties.
Méthodes De Synthèse
The synthesis of N-Cyanoethyltryptamine involves the reaction of tryptamine with acrylonitrile in the presence of a catalyst such as sodium hydride. The cyanoethyl group is added to the indole ring of tryptamine, resulting in the formation of N-Cyanoethyltryptamine. The process of synthesizing N-Cyanoethyltryptamine is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
N-Cyanoethyltryptamine has been studied extensively for its potential therapeutic applications. It has been found to have antidepressant, anxiolytic, and analgesic properties. N-Cyanoethyltryptamine has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
105115-85-3 |
|---|---|
Nom du produit |
N-Cyanoethyltryptamine |
Formule moléculaire |
C13H15N3 |
Poids moléculaire |
213.28 g/mol |
Nom IUPAC |
3-[2-(1H-indol-2-yl)ethylamino]propanenitrile |
InChI |
InChI=1S/C13H15N3/c14-7-3-8-15-9-6-12-10-11-4-1-2-5-13(11)16-12/h1-2,4-5,10,15-16H,3,6,8-9H2 |
Clé InChI |
HGYHTHWLJDVNPB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(N2)CCNCCC#N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(N2)CCNCCC#N |
Synonymes |
N-cyanoethyltryptamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



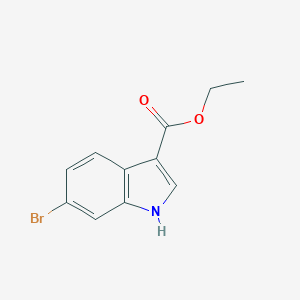
![1-O-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl] 6-O-[[(2R,3S,4S,5R,6S)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl] 2-methyl-4-(2-methyldec-1-en-4-yl)hexanedioate](/img/structure/B8565.png)
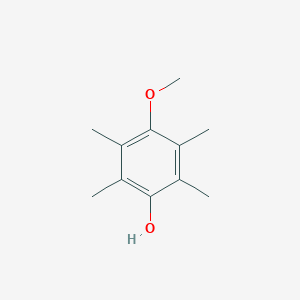
![9-Benzyl-7-(2-ethylsulfonylethyl)-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B8567.png)
![3-(4-Oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoic acid](/img/structure/B8568.png)
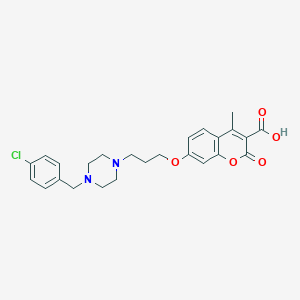

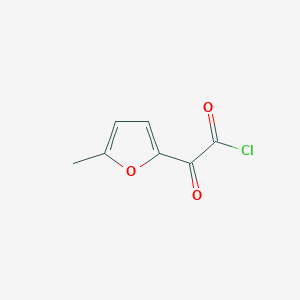
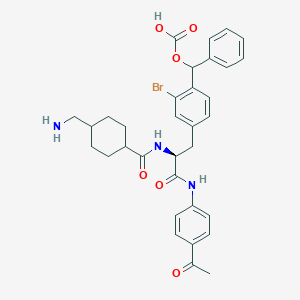
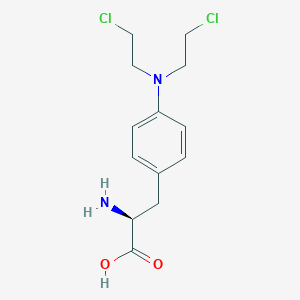
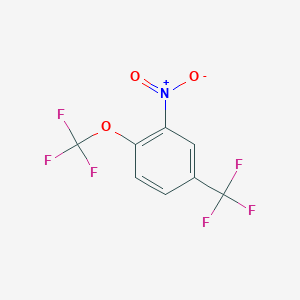
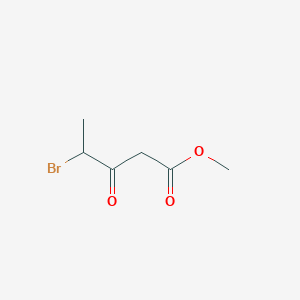
![N-Isopentil-3-isogranatanina bromidrato [Italian]](/img/structure/B8591.png)
